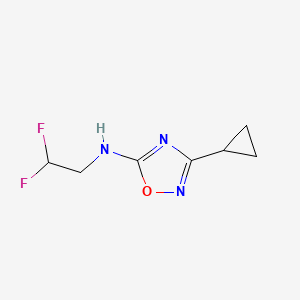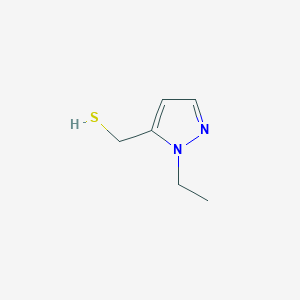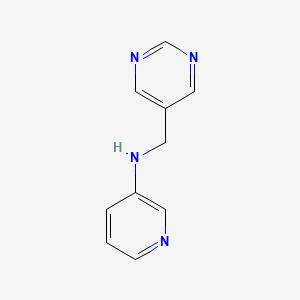
2-Trifluoromethanesulfinylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Trifluoromethanesulfinylethan-1-amine is an organic compound with the molecular formula C3H6F3NOS It is known for its unique chemical properties, which include the presence of a trifluoromethylsulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethanesulfinylethan-1-amine typically involves the reaction of trifluoromethyltrimethylsilane with N-(sulfinyl)trifluoromethanesulfonamide in the presence of fluoride ions. This reaction forms N-(trifluoromethylsulfinyl)trifluoromethanesulfonamides, which can then be further processed to obtain the desired amine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Trifluoromethanesulfinylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include trifluoromethylsulfinyl derivatives, trifluoromethylsulfides, and substituted amines.
Scientific Research Applications
2-Trifluoromethanesulfinylethan-1-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Trifluoromethanesulfinylethan-1-amine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoromethylsulfinyl group is highly electron-withdrawing, which influences the reactivity of the compound. This group can participate in the formation of stable intermediates, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Triflamides (CF3SO2NHR): These compounds share the trifluoromethylsulfonyl group and are used in similar applications, such as organic synthesis and catalysis.
Triflimides ((CF3SO2)2NH): Known for their strong NH-acidity, these compounds are used as catalysts and reagents in various chemical reactions.
Uniqueness
2-Trifluoromethanesulfinylethan-1-amine is unique due to its specific structure, which combines the trifluoromethylsulfinyl group with an ethylamine backbone. This combination imparts distinct reactivity and properties, making it valuable in specialized applications.
Properties
Molecular Formula |
C3H6F3NOS |
|---|---|
Molecular Weight |
161.15 g/mol |
IUPAC Name |
2-(trifluoromethylsulfinyl)ethanamine |
InChI |
InChI=1S/C3H6F3NOS/c4-3(5,6)9(8)2-1-7/h1-2,7H2 |
InChI Key |
CGASGTDLLZMOQN-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid](/img/structure/B13286023.png)
![2-[Amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol](/img/structure/B13286035.png)
![3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol](/img/structure/B13286043.png)
![1-[(Trimethylsilyl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13286044.png)
amine](/img/structure/B13286049.png)
![[(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B13286050.png)
![2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B13286052.png)

![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine](/img/structure/B13286056.png)





